molecular formula C7H6ClN3S B1361818 6-Chloro-2-hydrazinylbenzo[d]thiazole CAS No. 51011-54-2

6-Chloro-2-hydrazinylbenzo[d]thiazole

Cat. No. B1361818
CAS RN: 51011-54-2
M. Wt: 199.66 g/mol
InChI Key: JBAIRAQEQLLZMN-UHFFFAOYSA-N
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Description

6-Chloro-2-hydrazinylbenzo[d]thiazole is a chemical compound with the molecular formula C7H6ClN3S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole involves several steps. The substituted aniline and ammonium thiocyanate are mixed in glacial acetic acid and cooled in an ice bath. Bromine is then added dropwise to keep the temperature below 10°C. After stirring for an additional 30 minutes, the precipitate is collected and recrystallized from ethanol to give 2-aminobenzthiazoles . The substituted 2-aminobenzthiazoles are then added to hydrazine hydrate and hydrazine dihydrochloride in ethylene glycol and heated at 140°C for 2 hours . The precipitate is filtered and used directly for the next step without further purification .


Molecular Structure Analysis

The molecular weight of 6-Chloro-2-hydrazinylbenzo[d]thiazole is 199.66 . Unfortunately, the specific details about its linear structure formula and InChI Key are not provided .


Physical And Chemical Properties Analysis

6-Chloro-2-hydrazinylbenzo[d]thiazole has a density of 1.599g/cm3 . Its boiling point is 361.293°C at 760 mmHg , and its melting point is 263°C . The flash point is 172.304°C .

Scientific Research Applications

Application 3: Synthesis of Chloro-Containing Molecules for Drug Discovery

  • Results or Outcomes : More than 250 FDA approved chlorine-containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . The review suggests that in the coming decades there will be an even greater number of new chlorine-containing pharmaceuticals in the market .

Application 5: Synthesis of Chloro-Containing Molecules for Drug Discovery

  • Results or Outcomes : More than 250 FDA approved chlorine-containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . The review suggests that in the coming decades there will be an even greater number of new chlorine-containing pharmaceuticals in the market .

Application 6: Synthesis and Pharmacological Evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine Carboxamide Derivatives

Safety And Hazards

The safety information for 6-Chloro-2-hydrazinylbenzo[d]thiazole indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . The signal word is “Warning” and the hazard statements include H302, H312, H315, H319, H332, and H335 . It is also noted that it harms public health and the environment by destroying ozone in the upper atmosphere .

properties

IUPAC Name

(6-chloro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAIRAQEQLLZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353193
Record name 6-Chloro-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-hydrazinylbenzo[d]thiazole

CAS RN

51011-54-2
Record name 6-Chloro-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SPS Fung, H Wang, P Tomek, CJ Squire… - Bioorganic & medicinal …, 2013 - Elsevier
Screening of a fragment library identified 2-hydrazinobenzothiazole as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme expressed by tumours that suppresses …
Number of citations: 28 www.sciencedirect.com

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